molecular formula C19H14ClN5O3 B11511748 Methyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11511748
M. Wt: 395.8 g/mol
InChI Key: OHZLAWKDSRRCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolo-pyrimidines. These compounds are known for their diverse pharmacological properties, including antiviral, anticancer, antioxidant, and antimicrobial activities . The unique structure of this compound, featuring a tetrazolo-pyrimidine core, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclocondensation reaction of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate . This reaction is often carried out under solvent-free conditions using catalysts such as tetrabromobenzene-1,3-disulfonamide . The reaction conditions are generally mild, and the yields are good to excellent.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other tetrazolo-pyrimidines such as benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . Compared to these compounds, METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific substituents, which confer distinct pharmacological properties. Other similar compounds include various 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines .

Properties

Molecular Formula

C19H14ClN5O3

Molecular Weight

395.8 g/mol

IUPAC Name

methyl 6-(4-chlorobenzoyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H14ClN5O3/c1-28-18(27)15-14(17(26)12-7-9-13(20)10-8-12)16(11-5-3-2-4-6-11)25-19(21-15)22-23-24-25/h2-10,16H,1H3,(H,21,22,24)

InChI Key

OHZLAWKDSRRCRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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